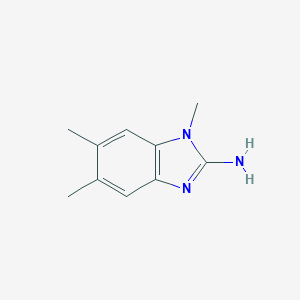

1,5,6-Trimethylbenzimidazol-2-amine

Description

Contextualization within the Benzimidazole (B57391) Chemical Class

Benzimidazoles are a class of heterocyclic aromatic organic compounds, characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. wikipedia.org This core structure is a "privileged" scaffold in medicinal chemistry, meaning it is a common structural feature in many biologically active compounds. ijpcbs.com The benzimidazole nucleus is found in a variety of pharmaceuticals with a wide range of activities, including anthelmintic, antiviral, anticancer, and antihypertensive properties. wikipedia.orgijpcbs.com

The versatility of the benzimidazole structure stems from its ability to interact with various biological targets. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, and the aromatic system allows for various types of intermolecular interactions. chemicalbook.com Furthermore, the benzene ring can be substituted at multiple positions, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with specific biological targets. researchgate.net

Significance of Methyl and Amino Substitutions on the Benzimidazole Core for Chemical Inquiry

The specific substitutions on the 1,5,6-Trimethylbenzimidazol-2-amine molecule—three methyl groups and one amino group—are crucial to its chemical properties and its potential for further research.

Methyl Groups: The three methyl groups at the 1, 5, and 6 positions of the benzimidazole ring significantly influence the molecule's lipophilicity, steric profile, and electronic properties. The N-methyl group at position 1 can impact the molecule's ability to act as a hydrogen bond donor. researchgate.net The methyl groups at positions 5 and 6 on the benzene ring can affect the electron density of the aromatic system and influence how the molecule interacts with its environment. nih.gov The position of these substitutions can be critical; for example, studies on other benzimidazole derivatives have shown that a methyl group at the C5 position can be important for certain biological activities. nih.gov

Amino Group: The amino group at the 2-position is a key functional group that can significantly impact the molecule's chemical reactivity and potential biological activity. This group can act as a hydrogen bond donor and can be readily modified to create a library of new derivatives for further study. The presence of an amino group at the C2 position has been highlighted as important for the anti-inflammatory activity of some benzimidazole derivatives. nih.gov

The combination of these substitutions on the benzimidazole core creates a unique chemical entity with a specific set of properties that can be explored in various research contexts.

Overview of Advanced Research Trajectories for Related Chemical Scaffolds

Research into benzimidazole derivatives is a vibrant and rapidly evolving field. researchgate.net Current trends focus on several key areas:

Target-Based Drug Design: Advances in computational chemistry and molecular modeling are enabling researchers to design benzimidazole derivatives that can specifically interact with a desired biological target, leading to more potent and selective therapeutic agents. researchgate.net

Green Chemistry in Synthesis: There is a growing emphasis on developing more environmentally friendly methods for synthesizing benzimidazole derivatives, including the use of microwave-assisted synthesis and other green chemistry approaches. researchgate.net

Exploration of New Biological Activities: While benzimidazoles are well-established in certain therapeutic areas, researchers are continuously exploring their potential for new applications. nih.gov This includes investigating their activity against emerging infectious diseases and their potential as modulators of novel biological pathways. ozguryayinlari.com

Hybrid Molecules: A significant area of research involves the creation of hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active moieties. ozguryayinlari.com This approach aims to develop compounds with dual or synergistic activities.

The study of compounds like this compound contributes to this broader research landscape by providing new data points and potential starting points for the development of novel molecules with tailored properties. The unique substitution pattern of this compound makes it a valuable tool for probing structure-activity relationships within the benzimidazole class. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5,6-trimethylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-6-4-8-9(5-7(6)2)13(3)10(11)12-8/h4-5H,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVNFMSBCOIFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166312 | |

| Record name | 1,5,6-Trimethylbenzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-02-3 | |

| Record name | 1,5,6-Trimethylbenzimidazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015777023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,6-Trimethylbenzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1,5,6 Trimethylbenzimidazol 2 Amine

Foundational Synthetic Pathways for 2-Aminobenzimidazoles

The construction of the 2-aminobenzimidazole (B67599) core is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These pathways typically begin with substituted o-phenylenediamines and employ various reagents to form the fused imidazole (B134444) ring.

Condensation Reactions Utilizing Aromatic and Heterocyclic Precursors

A primary and widely employed method for the synthesis of 2-aminobenzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a source for the C2-amino group. A common and effective reagent for this transformation is cyanogen (B1215507) bromide (BrCN). The reaction proceeds through the nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and loss of hydrogen bromide to afford the 2-aminobenzimidazole ring system.

Another frequently used precursor is cyanamide (B42294) (H₂NCN). In this approach, the o-phenylenediamine is treated with cyanamide, often in the presence of an acid catalyst, to facilitate the condensation and subsequent cyclization to form the desired 2-aminobenzimidazole.

These condensation reactions are versatile and can be applied to a wide range of substituted o-phenylenediamines, allowing for the introduction of various functional groups onto the benzene (B151609) ring of the benzimidazole (B57391) scaffold.

Cyclization Reactions in Benzimidazole Ring Formation

The formation of the benzimidazole ring is a critical cyclization step. Following the initial condensation, the intermediate, typically a guanidine-like species, undergoes an intramolecular cyclization. This process involves the attack of the second amino group of the original diamine onto the newly introduced carbon atom, leading to the formation of the five-membered imidazole ring fused to the benzene ring.

The efficiency of this cyclization can be influenced by reaction conditions such as temperature and the presence of catalysts. Acidic conditions are often employed to promote the cyclization by protonating the intermediate and increasing its electrophilicity. In some cases, the cyclization occurs spontaneously following the initial condensation. The stability of the aromatic benzimidazole ring system is a strong driving force for this reaction.

Reductive Amination Strategies in Amine Synthesis

While not a direct method for the synthesis of the 2-aminobenzimidazole core itself from an o-phenylenediamine, reductive amination is a crucial strategy for the synthesis of amines in general and can be relevant in the preparation of precursors or in subsequent modifications of the benzimidazole system. prepchem.comnih.govnih.gov Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. prepchem.comnih.govnih.gov Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. prepchem.com

This strategy is particularly useful for introducing alkyl or arylalkyl substituents onto an amino group. For instance, if a precursor to the o-phenylenediamine contains a carbonyl group, it could be converted to an amino group via reductive amination.

Targeted Synthesis of 1,5,6-Trimethylbenzimidazol-2-amine and its Direct Analogues

The specific synthesis of this compound requires a multi-step approach, beginning with a appropriately substituted benzene derivative.

A logical synthetic route commences with 4,5-dimethyl-1,2-phenylenediamine as the key starting material. nih.gov This diamine can be prepared through the reduction of 4,6-dimethyl-2-nitroaniline. A highly efficient method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Once the 4,5-dimethyl-1,2-phenylenediamine is obtained, it undergoes cyclization to form the 2-aminobenzimidazole core. A common method is the reaction with cyanogen bromide (BrCN) . This reaction typically proceeds by reacting the diamine with cyanogen bromide in a suitable solvent, leading to the formation of 5,6-dimethyl-1H-benzimidazol-2-amine .

The final step in the synthesis is the introduction of the third methyl group at the N-1 position of the benzimidazole ring. This is achieved through an N-alkylation reaction. Treating 5,6-dimethyl-1H-benzimidazol-2-amine with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base will yield the desired product, this compound.

Regioselective Synthesis Considerations

A critical aspect of the synthesis of this compound is the regioselectivity of the final N-methylation step. The starting material, 5,6-dimethyl-1H-benzimidazol-2-amine, possesses two nitrogen atoms in the imidazole ring (N-1 and N-3) that can potentially be alkylated. However, due to tautomerism, these two nitrogens are chemically equivalent in the unsubstituted 2-aminobenzimidazole.

When the 2-amino group is present, the N-alkylation can lead to a mixture of products. However, in the case of 5,6-dimethyl-1H-benzimidazol-2-amine, the two nitrogen atoms of the imidazole ring are distinct. Alkylation can occur at either the N-1 or N-3 position. To achieve regioselective methylation at the N-1 position, careful control of reaction conditions, such as the choice of base and solvent, may be necessary. In some cases, the steric hindrance or electronic effects of the existing substituents can direct the incoming electrophile to a specific nitrogen atom. More advanced techniques, such as using protecting groups or enzymatic catalysis, can also be employed to achieve high regioselectivity. researchgate.net For instance, biocatalytic methylation using engineered enzymes has been shown to provide excellent control over the site of methylation in benzimidazole derivatives. researchgate.net

Expedited Synthesis Techniques (e.g., Microwave-Assisted Protocols)

To accelerate the synthesis of benzimidazole derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nih.gov Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions compared to conventional heating methods. nih.gov

The condensation of o-phenylenediamines with aldehydes or other precursors to form the benzimidazole ring, as well as the subsequent N-alkylation step, can be effectively carried out under microwave irradiation. nih.gov This technique offers a more energy-efficient and time-saving approach for the synthesis of this compound and its analogues.

Derivatization Strategies Originating from the this compound Scaffold

The this compound core offers multiple sites for chemical modification, allowing for the generation of diverse derivatives. The primary locations for derivatization are the exocyclic amino group and the benzimidazole ring system itself.

Chemical Modifications at the Exocyclic Amino Functionality

The exocyclic amino group at the 2-position of the benzimidazole ring is a versatile handle for introducing a variety of substituents. Common modifications include acylation and the formation of Schiff bases through condensation with carbonyl compounds. These reactions are well-documented for 2-aminobenzimidazole and its substituted analogs. researchgate.netnih.gov

N-Acylation Reactions:

The exocyclic amino group can be readily acylated using various acylating agents such as acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. The acylation of 2-aminobenzimidazoles is a widely employed strategy in the synthesis of biologically active compounds. researchgate.net While specific examples for the N-acylation of this compound are not extensively reported, the general reactivity of 2-aminobenzimidazoles suggests that similar conditions would be applicable. For instance, the acylation of 5-bromo-2-aminobenzimidazole has been successfully achieved. nih.gov

Table 1: Examples of N-Acylation of 2-Aminobenzimidazole Derivatives

| Acylating Agent | Substrate | Reaction Conditions | Product | Reference |

| Acetic Anhydride | 5-Bromo-2-aminobenzimidazole | 40 °C | N-(5-Bromo-1H-benzo[d]imidazol-2-yl)acetamide | nih.gov |

| Substituted Benzoic Acids | 2-Aminobenzimidazole | TSTU, DIEA | Acyl-2-aminobenzimidazoles | researchgate.net |

| Phenylchloroformate | 1-Benzyl-1H-benzo[d]imidazol-2-amines | - | Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates | connectjournals.com |

| (Hetero)aroyl chlorides | Imidazolidine-2-thione | Pyridine | Di-acylated thioureas | beilstein-archives.org |

TSTU: (O-(N-succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate), DIEA: Diisopropylethylamine

Schiff Base Formation:

The condensation of the primary exocyclic amino group with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and reversible. nih.gov The formation of Schiff bases from 2-aminobenzimidazole and its derivatives, including 5,6-dimethyl-2-aminobenzimidazole, has been demonstrated. researchgate.netrjlbpcs.com These Schiff bases can serve as intermediates for further synthetic transformations or possess biological activities themselves.

Table 2: Examples of Schiff Base Formation with 2-Aminobenzimidazole Derivatives

| Carbonyl Compound | Amine Substrate | Reaction Conditions | Product Type | Reference |

| Syringaldehyde | 2-Amino-5,6-dimethylbenzimidazole | Microwave, solvent-free | Schiff Base | researchgate.net |

| Substituted Benzaldehydes | N-Substituted 2-aminobenzimidazoles | Dichloromethane/methanol | Schiff Bases | nih.gov |

| 5-Methyl-thiophene-2-carboxaldehyde | 2-Aminobenzimidazole | - | Schiff Base | rjlbpcs.com |

| Dimedone and Benzaldehyde | 2-Aminobenzimidazole | Carboxymethyl cellulose (B213188) catalyst, solvent-free | Benzimidazoloquinazolinone derivatives | connectjournals.com |

Electrophilic and Nucleophilic Substitutions on the Benzimidazole Ring System

The benzimidazole ring is an aromatic system susceptible to electrophilic substitution. The electron-donating nature of the amino group and the methyl groups on the benzene ring of this compound would further activate the ring towards electrophilic attack. The positions on the benzene moiety (positions 4 and 7) are the most likely sites for substitution.

Electrophilic Aromatic Substitution:

Halogenation: The halogenation of benzimidazoles can be achieved using various halogenating agents. For instance, the halogenation of pyrazolo[1,5-a]pyrimidines, another class of fused nitrogen heterocycles, has been accomplished using potassium halide salts in the presence of an oxidizing agent like PIDA (phenyliodine diacetate) in water, or with N-halosuccinimides (NXS). nih.govresearchgate.netnih.govresearchgate.net It is plausible that similar conditions could be applied to this compound to introduce halogen atoms onto the benzene ring. The reaction of 2,5- or 2,6-dimethylbenzimidazole with a saturated solution of bleaching powder has been reported to yield the corresponding 1-chloro derivative. chemscene.com

Nitration: The nitration of benzimidazoles typically occurs on the benzene ring. The reaction of benzimidazolone-(2) with nitric acid in water has been shown to produce 5-nitrobenzimidazolone-(2). google.comrsc.org The direct nitration of N-substituted imidazoles can be challenging but has been achieved using concentrated nitric acid in trifluoroacetic anhydride. nih.gov For this compound, nitration would be expected to occur at the 4 or 7-position of the benzimidazole ring.

Table 3: Examples of Electrophilic Substitution on Benzimidazole and Related Heterocycles

| Reaction | Reagents and Conditions | Substrate | Product Information | Reference |

| Halogenation | KX, PIDA, H₂O, rt | Pyrazolo[1,5-a]pyrimidines | C3-halogenated products | nih.govresearchgate.net |

| Halogenation | N-Halosuccinimides (NXS) | Pyrazolo[1,5-a]pyrimidines | Halogenated products | researchgate.net |

| Halogenation | Bleaching powder solution, 0-5°C | 2,5- or 2,6-Dimethylbenzimidazole | 1-Chloro-2,5- or 2,6-dimethylbenzimidazole | chemscene.com |

| Nitration | Nitric acid, water, 20-100°C | Benzimidazolone-(2) | 5-Nitrobenzimidazolone-(2) | google.comrsc.org |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the electron-rich benzimidazole ring is generally difficult and less common than electrophilic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to facilitate the attack of a nucleophile. Given the electron-donating nature of the methyl and amino substituents in this compound, nucleophilic substitution on the benzene ring is not a favored reaction pathway under normal conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,5,6 Trimethylbenzimidazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by mapping the carbon and hydrogen frameworks. For 1,5,6-trimethylbenzimidazol-2-amine, a comprehensive analysis using ¹H NMR, ¹³C NMR, and various 2D NMR techniques allows for the precise assignment of all proton and carbon signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar benzimidazole (B57391) derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | 4.5 - 5.5 | Broad Singlet |

| H-4 | ~7.2 | Singlet |

| H-7 | ~7.1 | Singlet |

| N1-CH₃ | ~3.6 | Singlet |

| C5-CH₃ / C6-CH₃ | ~2.3 | Singlet |

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would display ten distinct signals. The C2 carbon, bonded to three nitrogen atoms, is expected to be the most downfield signal in the aromatic region, typically above 150 ppm. researchgate.net The quaternary carbons of the benzene (B151609) ring (C5, C6) and the imidazole (B134444) ring (C3a, C7a) will also show characteristic shifts. The chemical shifts for C5 and C6 are influenced by the attached methyl groups. researchgate.net The protonated aromatic carbons, C4 and C7, will appear in the typical aromatic region (110-125 ppm). The three methyl carbons will be found in the upfield region of the spectrum (10-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar benzimidazole derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~155 |

| C3a / C7a | 130 - 140 |

| C5 / C6 | 128 - 135 |

| C4 / C7 | 110 - 115 |

| N1-CH₃ | ~30 |

| C5-CH₃ / C6-CH₃ | ~20 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. nih.gov For this molecule, COSY would primarily confirm the absence of coupling for the singlet aromatic and methyl protons. usm.my

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). researchgate.netnih.gov This technique would definitively link the proton signals for H-4, H-7, and the three methyl groups to their corresponding carbon signals (C4, C7, and the three methyl carbons), confirming their assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the complete carbon framework by showing correlations between protons and carbons over two to three bonds. nih.gov Key HMBC correlations would be expected:

The protons of the N1-CH₃ group would show correlations to the C2 and C7a carbons.

The H-4 proton would correlate with carbons C5 , C6 , and C7a .

The H-7 proton would correlate with carbons C5 , C6 , and C3a .

The protons of the C5-CH₃ and C6-CH₃ groups would show correlations to the aromatic carbons C4, C5, C6, and C7, confirming their positions.

The NH₂ protons would show a key correlation to the C2 carbon.

These HMBC correlations allow for the unambiguous assignment of all quaternary carbons and piece together the entire molecular skeleton. usm.my

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Elucidation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further corroborates the proposed structure.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. The molecular formula for this compound is C₁₀H₁₃N₃. HRMS would measure the mass of the protonated molecule, [M+H]⁺, and the resulting value would be compared to the calculated theoretical mass. A close match (typically within 5 ppm) confirms the elemental composition, ruling out other potential formulas.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃N₃ |

| Calculated Exact Mass [M] | 175.1109 |

| Calculated m/z for [M+H]⁺ | 176.1187 |

Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like amines, which typically produces a strong signal for the protonated molecular ion [M+H]⁺. beilstein-journals.org The fragmentation pattern observed in MS/MS experiments provides structural information. For aromatic amines, the molecular ion peak is expectedly intense. sigmaaldrich.com

Common fragmentation pathways for this class of compounds include:

Loss of a Methyl Radical: A primary fragmentation would likely involve the loss of a methyl radical (•CH₃, 15 Da) from the N-methyl group, leading to a stable cation.

Loss of HCN: Aromatic amines can undergo ring cleavage, often leading to the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule from the imidazole ring. beilstein-journals.org

Nitrogen Rule: As an organic compound containing an odd number of nitrogen atoms (three), this compound will exhibit a molecular ion with an odd nominal mass (175), which is a useful diagnostic clue in mass spectrometry. researchgate.net

By analyzing these characteristic fragments, the core structure of the benzimidazole ring and the identity and placement of the substituents can be confidently confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of its bonds.

For a molecule such as this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds, as well as vibrations associated with the aromatic benzimidazole core and the methyl substituents.

Key Vibrational Modes for this compound:

N-H Stretching: The primary amine (-NH2) group is expected to exhibit two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching of the N-H bonds.

C-H Stretching: The aromatic C-H bonds of the benzimidazole ring typically absorb above 3000 cm⁻¹, while the aliphatic C-H bonds of the three methyl groups will show stretching vibrations just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the benzene ring are expected to appear in the 1650-1450 cm⁻¹ region. These bands are often coupled and can be complex.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹).

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1350-1250 cm⁻¹ range for aromatic amines.

Analysis of a closely related compound, 2-Amino-5,6-dimethylbenzimidazole , shows characteristic peaks that can serve as a reference. esisresearch.org The spectrum for this analog displays features consistent with the expected functional groups, providing a basis for the interpretation of the spectrum of this compound.

Interactive Data Table: Expected IR Absorption Ranges for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 |

| Aromatic C-H Stretch | Benzimidazole Ring | > 3000 |

| Aliphatic C-H Stretch | Methyl Groups (-CH₃) | < 3000 |

| C=N and C=C Stretch | Imidazole & Benzene Rings | 1650 - 1450 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |

| Aromatic C-N Stretch | Amine-Ring Bond | 1350 - 1250 |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal:

The planarity of the benzimidazole ring system.

The precise bond lengths of the C-N, C=N, C-C, and C-H bonds.

The bond angles within the fused ring system and involving the substituents.

The conformation of the 2-amino group relative to the imidazole ring.

The orientation of the three methyl groups on the benzimidazole core.

Intermolecular interactions, such as hydrogen bonding involving the amine group and the imidazole nitrogen atoms, which dictate the crystal packing.

Interactive Data Table: Representative Crystallographic Parameters for a Benzimidazole Derivative

The following table presents data for a related benzimidazole compound, 2-Methyl-5-nitro-1H-benzimidazol-6-amine dihydrate , to illustrate the type of information obtained from X-ray crystallography. sigmaaldrich.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0475 (3) |

| b (Å) | 7.2801 (3) |

| c (Å) | 10.9906 (4) |

| α (°) | 76.754 (3) |

| β (°) | 71.686 (2) |

| γ (°) | 71.809 (2) |

| Volume (ų) | 503.18 (4) |

| Z | 2 |

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

A comprehensive structural elucidation of this compound is best achieved through the integration of multiple spectroscopic techniques. While IR spectroscopy identifies the functional groups and X-ray crystallography determines the solid-state structure, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary and crucial information.

¹H and ¹³C NMR Spectroscopy: Would confirm the number and connectivity of protons and carbons, respectively. The chemical shifts would provide information about the electronic environment of each atom, and coupling patterns in the ¹H NMR spectrum would reveal adjacent protons.

Mass Spectrometry: Would determine the precise molecular weight and provide information about the fragmentation pattern, which can help to confirm the molecular structure.

By combining the data from these techniques, a complete and unambiguous picture of the molecular structure of this compound can be constructed. The IR data confirms the presence of the key functional groups, the NMR data establishes the connectivity of the atoms, the MS data verifies the molecular formula, and the X-ray data provides the precise three-dimensional arrangement in the solid state. This integrated approach is the standard in modern chemical characterization.

Theoretical and Computational Chemistry Studies of 1,5,6 Trimethylbenzimidazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Energetic Profiles

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, molecular geometry, and energetic landscape, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) has become a popular quantum chemical method for studying benzimidazole (B57391) derivatives due to its balance of computational cost and accuracy. DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p) and 6-31G(d), have been employed to investigate the molecular properties of compounds like 2-aminobenzimidazole (B67599).

These calculations are used to optimize the molecular geometry, predict vibrational frequencies (FTIR and Raman spectra), and determine electronic properties. For instance, in a study on 2-aminobenzimidazole, the calculated vibrational frequencies showed good agreement with experimental data, validating the computational model. The presence of methyl groups in 1,5,6-trimethylbenzimidazol-2-amine would be expected to influence the vibrational modes, particularly those associated with the benzene (B151609) ring and the C-H bonds of the methyl groups themselves.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface.

In MEP analysis, regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and prone to nucleophilic attack. For a molecule like 2-aminobenzimidazole, the MEP would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the amino group, indicating these as primary sites for interaction with electrophiles.

For this compound, the electron-donating nature of the three methyl groups would be expected to increase the electron density on the benzimidazole ring system, making the negative potential regions even more pronounced and thus enhancing its nucleophilicity.

Frontier Molecular Orbital (FMO) Analysis for Intermolecular Interactions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In studies of 2-aminobenzimidazole, the HOMO is typically localized on the amino group and the imidazole ring, while the LUMO is distributed over the benzimidazole ring system. The energy of these orbitals and their gap can be calculated using methods like TD-DFT/B3LYP.

The introduction of three methyl groups in this compound would raise the energy of the HOMO due to their electron-donating effect. This would likely lead to a smaller HOMO-LUMO gap, suggesting increased reactivity compared to the unsubstituted 2-aminobenzimidazole.

Table 1: Frontier Molecular Orbital Energies for 2-Aminobenzimidazole in Different Phases

| Molecular Orbital | Gas Phase (eV) | Chloroform (eV) | DMSO (eV) |

| HOMO | -5.89 | -5.92 | -5.95 |

| LUMO | -0.87 | -0.91 | -0.94 |

| Energy Gap (ΔE) | 5.02 | 5.01 | 5.01 |

Data adapted from a study on 2-aminobenzimidazole and is intended for illustrative purposes.

Computational Investigations of Conformational Dynamics and Isomerism

Computational methods can be used to explore the conformational landscape of flexible molecules. For benzimidazole derivatives, a key aspect to study is the rotation around single bonds, which can lead to different conformers. Semi-empirical methods like AM1 can be used to perform relaxed potential energy surface scans by varying specific dihedral angles to identify the most stable conformations.

For this compound, conformational analysis would be important to understand the preferred orientation of the amino group and the potential for steric hindrance from the methyl groups. The planarity of the benzimidazole ring system is generally maintained, but the exocyclic amino group may have rotational freedom.

Solvent Effects on Molecular Properties Using Continuum Models

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM) and the Onsager model, are used to simulate the effect of a solvent on the molecular structure and electronic properties.

These models treat the solvent as a continuous medium with a specific dielectric constant. Studies on 2-aminobenzimidazole have shown that the HOMO and LUMO energies are stabilized in the presence of a solvent, with the effect being more pronounced in polar solvents like DMSO compared to less polar ones like chloroform. This is due to the polarization of the solvent by the solute molecule. Similar effects would be expected for this compound, with the magnitude of the solvent effect depending on the molecule's dipole moment, which in turn is influenced by the methyl group substitutions.

Computational Modeling of Molecular Recognition Processes (e.g., Ligand-Receptor Interactions)

Molecular docking studies are instrumental in predicting the preferred orientation of a ligand when bound to a protein target. For instance, in a study on substituted benzimidazole derivatives as potential inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, associated with Alzheimer's disease, molecular docking revealed crucial binding interactions within the enzyme's active site. mdpi.com Similarly, research on benzimidazole derivatives as α-amylase inhibitors utilized molecular docking to predict the binding poses of the compounds within the α-amylase receptor pocket (PDB code: 1HNY). nih.gov These computational approaches are essential for understanding the structure-activity relationships of novel compounds.

Following molecular docking, molecular dynamics simulations are often performed to assess the stability of the predicted ligand-receptor complexes over time. mdpi.com These simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. nih.gov By analyzing the trajectories from MD simulations, researchers can calculate binding free energies, often using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach, to more accurately estimate the binding affinity. nih.gov

Key interactions frequently observed in these computational studies of benzimidazole derivatives include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, in the investigation of substituted benzimidazoles as inhibitors of Phosphatidylinositol 3-kinase (PI3K) isoforms, residue energy decomposition analysis highlighted the specific amino acids that contribute most significantly to the binding energy. nih.gov The nitrogen atoms of the benzimidazole ring and its various substituents often act as hydrogen bond acceptors or donors, forming critical connections with the protein's active site residues.

The following tables present representative data from computational studies on various benzimidazole derivatives, illustrating the types of information generated through these theoretical investigations. It is important to note that these findings are for analogous compounds and not for this compound itself.

Table 1: Molecular Docking and Inhibition Data for Benzimidazole Derivatives Against Cholinesterases

| Compound | Target Enzyme | Docking Score (kcal/mol) | IC₅₀ (µM) | Interacting Residues | Reference |

| Compound 3 (3,4-dichlorophenyl derivative) | Acetylcholinesterase | - | 0.050 ± 0.001 | Not specified | mdpi.com |

| Compound 3 (3,4-dichlorophenyl derivative) | Butyrylcholinesterase | - | 0.080 ± 0.001 | Not specified | mdpi.com |

| Donepezil (Standard) | Acetylcholinesterase | - | 0.016 ± 0.12 | Not specified | mdpi.com |

| Donepezil (Standard) | Butyrylcholinesterase | - | 0.30 ± 0.010 | Not specified | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Table 2: Molecular Docking Results of Benzimidazole Derivatives Against α-Amylase

| Compound | Docking Score (kcal/mol) | IC₅₀ (µM) | Key Interactions | Reference |

| Compound 24 | - | - | Four interactions with Asp197, Glu233, and Leu162 | acs.org |

| Acarbose (Standard) | - | 1.46 ± 0.26 | Not specified | acs.org |

| Benzimidazole Derivatives (General) | - | 1.86 ± 0.08 to 3.16 ± 0.31 | Not specified | acs.org |

This table is interactive. Click on the headers to sort the data.

Table 3: Interacting Residues for Benzimidazole Derivatives with Various Protein Targets

| Compound Class | Protein Target | Key Interacting Residues | Interaction Type | Reference |

| Substituted Benzimidazoles | PI3Kδ/γ | Not specified | Not specified | nih.gov |

| Benzimidazole-derived Schiff bases | HeLa and MCF-7 cell lines | Not specified | Not specified | mdpi.com |

| Benzimidazole-based oxadiazole | EGFR and erbB2 receptors | Not specified | Not specified | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Transformation Mechanisms of 1,5,6 Trimethylbenzimidazol 2 Amine

Nucleophilic and Electrophilic Reactivity of the Benzimidazole (B57391) Core

The benzimidazole core of 1,5,6-trimethylbenzimidazol-2-amine exhibits a dual reactivity, capable of participating in both electrophilic and nucleophilic reactions. This is a consequence of the fusion of a benzene (B151609) ring with an imidazole (B134444) ring.

Electrophilic Aromatic Substitution on the Benzenoid Moiety

The benzenoid part of the benzimidazole ring system can undergo electrophilic aromatic substitution (SEAr), a fundamental reaction class in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The rate and regioselectivity of these substitutions are significantly influenced by the existing substituents on the ring. Activating groups increase the reaction rate by stabilizing the cationic intermediate, known as a Wheland intermediate or arenium ion, which is formed during the reaction. wikipedia.orgmsu.edu

In the case of this compound, the methyl groups at the 5- and 6-positions and the amino group at the 2-position are all electron-donating groups. These groups activate the benzene ring, making it more susceptible to electrophilic attack than benzene itself. The directing influence of these substituents determines the position of the incoming electrophile. Both the amino and methyl groups are ortho-, para-directing. Given the substitution pattern, the most likely position for electrophilic attack on the benzenoid ring is the C4 and C7 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration involves the reaction with a nitronium ion (NO₂⁺), while sulfonation uses sulfur trioxide (SO₃). lumenlearning.com

Reactivity at the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with distinct reactivity. One nitrogen atom is of the pyrrole-type (-NH-) and the other is of the pyridine-type (-N=). nih.gov The pyridine-like nitrogen is generally more nucleophilic and is the primary site of reactions such as alkylation and arylation.

Alkylation at the imidazole nitrogen can be achieved using various alkylating agents. For example, rhodium(I)-catalyzed C-H activation has been used for the C2-selective branched alkylation of benzimidazoles with Michael acceptors. nih.gov Similarly, enantioselective C2-allylation of benzimidazoles has been achieved using 1,3-diene pronucleophiles in a copper-hydride catalyzed reaction, which proceeds with high stereoselectivity. mit.edu Palladium(II)-catalyzed C-H arylation, alkylation, benzylation, and methoxylation of carbazole-3-carboxamides have also been reported, highlighting the versatility of transition-metal catalysis in functionalizing such heterocyclic systems. thieme-connect.de

Reactions Involving the 2-Amino Functionality

The 2-amino group is a key functional group that imparts significant reactivity to the this compound molecule. It can participate in a variety of reactions, including alkylation, acylation, and condensation with carbonyl compounds.

Alkylation and Acylation Reactions

The nitrogen atom of the 2-amino group is nucleophilic and can react with electrophiles such as alkyl halides and acyl halides. Alkylation introduces an alkyl group onto the amino nitrogen, while acylation introduces an acyl group. latech.edu These reactions can be used to modify the properties of the parent molecule. For instance, acylation of an amino group can reduce its nucleophilicity through resonance stabilization. libretexts.org

Hydrogen-borrowing alkylation is a modern and efficient method for C-C bond formation that has been applied to 1,2-amino alcohols. nih.gov This methodology could potentially be extended to the alkylation of the 2-amino group of this compound. One-pot synthesis methods for 2-arylated and 2-alkylated benzimidazoles have been developed using triphenylbismuth (B1683265) dichloride-promoted desulfurization of thioamides, offering a mild and efficient route to these derivatives. beilstein-journals.org

Condensation Reactions with Carbonyl Compounds

The 2-amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgwikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgresearchgate.net The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. wikipedia.org

Schiff bases are an important class of compounds with a wide range of applications, including in coordination chemistry and as intermediates in organic synthesis. wikipedia.org The reaction of the 2-amino group with various carbonyl compounds can lead to a diverse array of Schiff base derivatives with potentially interesting biological activities. nih.gov The mechanism of Schiff base formation involves two main steps: the initial nucleophilic attack of the amine on the carbonyl group to form a hemiaminal intermediate, followed by dehydration to yield the imine. researchgate.net The pH of the reaction medium is a critical factor, with the optimal pH for imine formation generally being around 5. libretexts.org

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| This compound | Aldehyde | Schiff Base (Imine) | Acid Catalyst, Dehydration |

| This compound | Ketone | Schiff Base (Imine) | Acid Catalyst, Dehydration |

Basicity and Protonation Equilibria

The 2-amino group imparts basic properties to the this compound molecule. Amines are Brønsted-Lowry bases because the lone pair of electrons on the nitrogen atom can accept a proton. libretexts.org The basicity of an amine is influenced by several factors, including the hybridization of the nitrogen atom, inductive effects, and resonance effects. masterorganicchemistry.com

The basicity of the 2-amino group in this compound is expected to be lower than that of a simple alkyl amine due to the delocalization of the lone pair of electrons into the aromatic benzimidazole ring system. masterorganicchemistry.com This delocalization reduces the electron density on the nitrogen atom, making it a weaker base. The pKa of the conjugate acid of an amine is a measure of its basicity, with higher pKa values indicating a stronger base. youtube.com The protonation of the 2-amino group will result in the formation of an ammonium (B1175870) salt. The position of the protonation equilibrium will depend on the pKa of the amine and the pH of the solution.

| Factor | Effect on Basicity |

| Hybridization of Nitrogen | sp³ > sp² > sp |

| Inductive Effects | Electron-donating groups increase basicity; electron-withdrawing groups decrease basicity. |

| Resonance Effects | Delocalization of the lone pair decreases basicity. |

Oxidation and Reduction Pathways of the Compound

The chemical behavior of this compound under oxidative and reductive conditions is of significant interest for its potential applications in synthetic chemistry and materials science. While specific studies on the oxidation and reduction of this compound are not extensively documented, the reactivity of the broader 2-aminobenzimidazole (B67599) class provides a framework for understanding its potential transformations.

The benzimidazole core is generally stable to oxidation. nih.gov However, the susceptibility of the amino group and the methyl substituents on the benzene ring to oxidative processes can be anticipated. The exocyclic amino group can be a primary site for oxidation. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of various products. For instance, mild oxidation might lead to the formation of nitroso or nitro derivatives, while stronger conditions could potentially lead to cleavage of the amino group or polymerization. benthamdirect.com

The methyl groups attached to the benzene ring at positions 5 and 6 are also potential sites for oxidation, particularly with strong oxidizing agents like potassium permanganate (B83412) or chromic acid. Such reactions typically convert methyl groups to carboxylic acids. rsc.org The N-methyl group at position 1 could also be susceptible to oxidative N-dealkylation under certain enzymatic or chemical conditions.

Electrochemical methods have been employed for the synthesis of N-substituted 2-aminobenzimidazoles through a cyclization-desulfurization process, indicating the stability of the benzimidazole core under these specific electrochemical conditions. nih.govorganic-chemistry.org An electrochemical oxidation of the parent 2-aminobenzimidazole has been reported, suggesting that this compound could also undergo electrochemical transformations. nih.govorganic-chemistry.org

It is important to note that the presence of three methyl groups in this compound can influence its reactivity compared to the parent 2-aminobenzimidazole. The electron-donating nature of the methyl groups may increase the electron density of the benzimidazole ring system, potentially affecting its oxidation potential and the regioselectivity of oxidative reactions.

Table 1: Potential Oxidation and Reduction Reactions of this compound and Related Compounds

| Reaction Type | Reagent/Condition | Potential Product(s) | Notes |

| Oxidation of Amino Group | Mild Oxidizing Agents | Nitroso or Nitro derivatives | Based on general amine chemistry. benthamdirect.com |

| Oxidation of Ring Methyl Groups | Strong Oxidizing Agents (e.g., KMnO4) | Carboxylic acid derivatives | A common reaction for aromatic methyl groups. rsc.org |

| Oxidative N-Dealkylation | Enzymatic or specific chemical conditions | 5,6-dimethyl-1H-benzo[d]imidazol-2-amine | A known metabolic pathway for N-alkylated compounds. |

| Electrochemical Oxidation | Electrochemical cell | Oxidized derivatives/polymers | The parent 2-aminobenzimidazole is electrochemically active. nih.govorganic-chemistry.org |

| Reduction | Not extensively studied | Likely stable | The aromatic benzimidazole core is generally resistant to reduction. |

Cycloaddition and Heterocyclic Annulation Reactions of Derivatives

The benzimidazole scaffold, particularly when functionalized, can participate in cycloaddition and heterocyclic annulation reactions, leading to the formation of more complex fused heterocyclic systems. While specific studies on this compound are limited, the reactivity of related benzimidazole derivatives provides insights into its potential in such transformations.

Derivatives of 2-aminobenzimidazole have been utilized in [3+2] cycloaddition reactions. For example, 2-benzothiazolamines, which share structural similarities with 2-aminobenzimidazoles, have been shown to react with nonstabilized azomethine ylides to form imidazolidine (B613845) derivatives. nih.gov This suggests that the exocyclic amino group of this compound could potentially be modified to participate in similar cycloaddition reactions.

Furthermore, the benzimidazole ring itself can undergo annulation. For instance, the reaction of 2-cyanomethyl-1H-benzimidazole with various reagents leads to the formation of fused pyridopyrimidine and other heterocyclic systems. bibliomed.org This indicates that appropriate functionalization at the 2-position of the benzimidazole ring of the target compound could enable its use in annulation reactions to build more complex molecular architectures.

The N-substitution on the benzimidazole ring can also influence its reactivity in cycloaddition reactions. N-arylation of 2-aminobenzimidazoles has been achieved, and these derivatives have been studied for their nonlinear optical properties. nih.gov The presence of the N-methyl group in this compound might influence the regioselectivity and reactivity in such reactions.

Table 2: Potential Cycloaddition and Annulation Reactions Involving Benzimidazole Derivatives

| Reaction Type | Reactants | Product Type | Reference |

| [3+2] Cycloaddition | 2-Benzothiazolamines and azomethine ylides | Imidazolidine derivatives | nih.gov |

| Heterocyclic Annulation | 2-Cyanomethyl-1H-benzimidazole and various reagents | Fused pyridopyrimidine systems | bibliomed.org |

| N-Arylation | 2-Aminobenzimidazoles and aryl boronic acids | N-Aryl-2-aminobenzimidazoles | nih.gov |

| Reaction with Isothiocyanates | N-Substituted o-phenylenediamines and isothiocyanates | N-Substituted 2-aminobenzimidazoles | nih.govorganic-chemistry.org |

Mechanistic Investigations of Complex Reaction Pathways

In the N-arylation of 2-aminobenzimidazoles using copper catalysts, the reaction mechanism likely involves the formation of a copper-amido complex followed by reductive elimination to form the C-N bond. The presence of different substituents on the benzimidazole ring and the arylating agent can influence the efficiency and selectivity of this process. nih.gov

Mechanistic studies on the inhibition of certain enzymes by 2-aminobenzimidazole derivatives have also been conducted. For example, studies on Nod1 inhibitors suggest that these molecules induce conformational changes in the protein, altering its subcellular targeting. nih.gov While not a chemical reaction mechanism in the traditional sense, this provides insight into the molecule's interaction with biological macromolecules.

The reactivity of the three nitrogen atoms within the 2-aminobenzimidazole scaffold (the two imidazole nitrogens and the exocyclic amino group) presents a complex scenario for reactions like alkylation and arylation. The regioselectivity of these reactions is highly dependent on the reaction conditions, including the base and solvent used. benthamdirect.comresearchgate.net The electronic effects of the methyl groups in this compound would be expected to play a significant role in determining the preferred site of reaction. The electron-donating methyl groups would increase the nucleophilicity of the nitrogen atoms, potentially affecting the reaction kinetics and product distribution.

Coordination Chemistry of 1,5,6 Trimethylbenzimidazol 2 Amine As a Ligand

Ligand Design Principles and Potential Coordination Modes

The design of 1,5,6-trimethylbenzimidazol-2-amine as a ligand is centered around the benzimidazole (B57391) scaffold, a privileged structure in coordination chemistry. This heterocyclic system contains two nitrogen atoms—one pyrrole-type (-NH-) and one imine-type (-N=)—within the imidazole (B134444) ring, in addition to the exocyclic amino group at the 2-position. These nitrogen atoms are potential donor sites for coordination with metal ions.

The primary coordination is expected to occur through the imine nitrogen (N3) of the imidazole ring, which is a common feature for benzimidazole-based ligands. royalsocietypublishing.org This nitrogen atom possesses a lone pair of electrons that is readily available for donation to a metal center. The exocyclic 2-amino group provides a second potential coordination site, allowing the ligand to act in a bidentate fashion, forming a stable five-membered chelate ring with a metal ion. This chelation is a significant driving force in the formation of stable metal complexes. researchgate.net

The methyl groups at the 1, 5, and 6 positions of the benzimidazole ring also play a crucial role in the ligand's properties. The methyl group at the 1-position blocks this nitrogen from participating in coordination, thus directing the metal ion to the other available nitrogen donors. The methyl groups at the 5 and 6 positions on the benzene (B151609) ring are electron-donating, which increases the electron density on the benzimidazole ring system. This enhanced electron density can, in turn, increase the basicity of the nitrogen donor atoms, potentially leading to stronger ligand-metal bonds.

Based on the behavior of analogous ligands, this compound is expected to exhibit at least two primary coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through the imine nitrogen atom (N3) of the imidazole ring. This mode is common when other competing ligands are present or when steric factors hinder bidentate coordination.

Bidentate Chelation: The ligand can coordinate through both the imine nitrogen (N3) and the nitrogen of the exocyclic 2-amino group, forming a stable five-membered chelate ring. This is often the preferred coordination mode as chelate complexes are generally more stable than their monodentate counterparts. researchgate.net

Synthesis and Characterization of Metal Complexes Involving this compound

The synthesis of metal complexes with 2-aminobenzimidazole (B67599) derivatives is typically achieved through straightforward reaction pathways.

Coordination with Transition Metal Ions

The synthesis of transition metal complexes with ligands analogous to this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, a common method is to dissolve the ligand in a hot ethanolic solution and then add an ethanolic solution of the transition metal salt, such as chlorides or nitrates of copper(II), cobalt(II), nickel(II), or zinc(II). The reaction mixture is often refluxed for several hours to ensure the completion of the reaction. Upon cooling, the resulting solid metal complex can be isolated by filtration, washed with the solvent, and dried.

The resulting complexes are often colored, with the specific color depending on the transition metal ion and its coordination environment. The stoichiometry of the complexes can vary, with common ratios of metal to ligand being 1:1 or 1:2.

Coordination with Main Group Metal Ions

While the coordination chemistry of 2-aminobenzimidazole derivatives with transition metals is relatively well-explored, there is limited specific information available in the literature regarding their complexes with main group metal ions. However, based on general principles of coordination chemistry, it is plausible that this compound could form complexes with main group metals such as tin(II) or lead(II). The synthesis of such complexes would likely follow similar procedures to those used for transition metals, involving the reaction of the ligand with a main group metal salt in a suitable solvent. The characterization of these complexes would be essential to determine their structure and bonding.

Spectroscopic and Structural Analysis of Coordination Compounds

A combination of spectroscopic and structural techniques is essential for the unambiguous characterization of coordination compounds involving this compound.

X-ray Diffraction in Determining Complex Geometries

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex. Although no crystal structures for complexes of this compound are currently available in the Cambridge Structural Database, analysis of related structures provides insight into the expected geometries. For example, transition metal complexes with similar bidentate N,N'-donor ligands commonly adopt tetrahedral or octahedral geometries. nih.gov

Below is a table with representative bond lengths and angles from a related benzimidazole-metal complex to illustrate the type of data obtained from X-ray diffraction.

Table 1: Representative Bond Lengths and Angles for a Metal Complex with a Benzimidazole-derived Ligand

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| M-N(imine) | ~2.09 |

| M-O(phenolic) | ~2.00 |

| **Bond Angles (°) ** | |

| N-M-O | ~90 |

Data is illustrative and based on a related Zn(II) complex with a 2-(1H-benzimidazol-2-yl)-phenol ligand. royalsocietypublishing.org

Spectroscopic Signatures of Ligand-Metal Interactions (e.g., Electronic Spectroscopy)

Electronic spectroscopy, specifically UV-Visible spectroscopy, is a valuable tool for probing the electronic environment of the metal ion in a complex. The absorption of light in the ultraviolet and visible regions corresponds to electronic transitions within the molecule. For transition metal complexes, the d-d electronic transitions are particularly informative as their energies are sensitive to the geometry of the complex and the nature of the ligands.

For instance, the electronic spectra of Cu(II) complexes with related ligands often show broad absorption bands in the visible region, which are characteristic of d-d transitions and can help in assigning a square-planar or distorted octahedral geometry. Similarly, Ni(II) complexes can exhibit distinct spectral patterns indicative of either square-planar or octahedral coordination. nih.gov

The table below shows typical electronic spectral data for transition metal complexes with benzimidazole-type ligands.

Table 2: Illustrative Electronic Spectral Data for Transition Metal Complexes

| Complex | Absorption Maxima (λmax, nm) | Assignment | Probable Geometry |

|---|---|---|---|

| Cu(II) Complex | ~625 | 2B1g → 2A1g | Square Planar |

| Ni(II) Complex | ~512, ~684 | 1A1g → 2A1g, 1A1g → 1B1g | Square Planar |

| Cr(III) Complex | ~390, ~440, ~510 | d-d transitions | Octahedral |

Data is illustrative and compiled from studies on related benzimidazole and Schiff base complexes. nih.gov

In addition to d-d transitions, charge-transfer bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), can also be observed. These bands are typically more intense than d-d bands and provide further information about the electronic interactions between the ligand and the metal.

Theoretical Studies on Ligand-Metal Interactions and Complex Stability

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intricacies of ligand-metal interactions. researchgate.netnih.gov For benzimidazole-based ligands, DFT calculations can elucidate the electronic structure, bonding characteristics, and stability of their metal complexes. rsc.org Although specific DFT studies on this compound are not prominently reported, we can infer its behavior based on studies of structurally related compounds.

Theoretical investigations into substituted benzimidazole ligands typically focus on several key aspects:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the ligand's reactivity. nih.gov For a ligand like this compound, the electron-donating methyl groups are expected to raise the HOMO energy level, enhancing its ability to donate electron density to a metal center. The energy gap between the HOMO and LUMO influences the stability and reactivity of the resulting metal complex. nih.gov A smaller energy gap generally implies higher reactivity. rsc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and the nature of the ligand-metal bonds. It can quantify the extent of charge transfer from the ligand to the metal, a key factor in the stability of the complex. The presence of the amino group and the trimethyl substituents would lead to a high electron density on the nitrogen atoms, facilitating strong dative bonding to metal ions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the ligand, identifying the most likely sites for electrophilic attack (coordination with a metal ion). nih.gov For this compound, the MEP would show a region of high negative potential around the exocyclic amino nitrogen and the sp2-hybridized imidazole nitrogen, confirming these as the primary coordination sites.

The stability of metal complexes with this compound would be influenced by both electronic and steric factors. The electron-releasing nature of the three methyl groups increases the basicity of the nitrogen donors, leading to stronger ligand-metal bonds. However, the steric bulk of the methyl group at the N-1 position and the adjacent methyl groups at the 5 and 6 positions could also introduce steric hindrance, potentially influencing the coordination geometry and the accessibility of the metal center.

Illustrative Data Table: Calculated Properties of Substituted Benzimidazole Ligands

Since specific data for this compound is not available, the following table provides an illustrative comparison of calculated parameters for related benzimidazole derivatives, based on general principles and data from similar compounds found in the literature. nih.govrsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Benzimidazole | -6.2 | -0.8 | 5.4 | 3.9 |

| 2-Aminobenzimidazole | -5.8 | -0.6 | 5.2 | 4.2 |

| 1-Methylbenzimidazole | -6.0 | -0.7 | 5.3 | 4.1 |

| This compound (Hypothetical) | -5.6 | -0.5 | 5.1 | 4.5 |

This table is illustrative and based on general trends observed in substituted benzimidazoles. Actual values would require specific DFT calculations.

Design Considerations for Catalytic Applications of Metal Complexes

Metal complexes of benzimidazole derivatives are of significant interest in catalysis due to the tunable nature of the ligand framework. nih.gov The design of catalysts based on this compound would involve careful consideration of how its structural features can be harnessed to promote specific catalytic transformations.

Key design considerations include:

Tuning Steric and Electronic Properties: The substitution pattern of the benzimidazole ligand is a critical determinant of catalytic activity. nih.gov The three methyl groups in this compound provide significant steric bulk around the metal center. This steric hindrance can be advantageous in several ways:

It can promote the formation of coordinatively unsaturated metal centers, which are often the active species in catalytic cycles.

It can influence the regioselectivity or stereoselectivity of a reaction by controlling the approach of the substrate to the metal center.

The electron-donating nature of the methyl groups enhances the electron density on the metal center, which can be beneficial for oxidative addition steps in a catalytic cycle.

Ligand Flexibility and Coordination Modes: this compound can potentially act as a monodentate, bidentate, or bridging ligand. The choice of metal precursor and reaction conditions can favor a specific coordination mode, leading to catalysts with different properties. For instance, coordination through both the exocyclic amino nitrogen and an imidazole nitrogen would create a chelate effect, enhancing the stability of the complex.

Ancillary Ligands: The properties of the catalyst can be further fine-tuned by the introduction of ancillary ligands. rsc.org These co-ligands can modify the steric and electronic environment around the metal, influencing its reactivity and selectivity. For example, in a mixed-ligand complex, the interplay between this compound and other ligands can be optimized for a specific catalytic application.

Potential as an N-Heterocyclic Carbene (NHC) Precursor: Benzimidazolium salts are well-known precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in catalysis. While this compound is not a direct NHC precursor, related benzimidazole derivatives can be converted into NHCs. The electronic properties of the resulting NHC would be influenced by the substituents on the benzimidazole ring, offering another avenue for catalyst design.

Illustrative Data Table: Potential Catalytic Applications and Design Strategies

| Catalytic Reaction | Design Strategy for this compound Complexes | Rationale |

| Cross-Coupling Reactions | Utilize as a bulky, electron-rich ligand for Palladium or Nickel. | The steric bulk can promote reductive elimination, while the electron-rich nature facilitates oxidative addition. |

| Hydrogenation/Transfer Hydrogenation | Form robust complexes with Ruthenium or Iridium. | The strong σ-donating ability of the ligand can stabilize the high-valent metal intermediates in the catalytic cycle. |

| Polymerization | Employ as a ligand for late transition metals like Iron or Cobalt. | The steric environment created by the ligand can control the polymer chain growth and microstructure. nih.gov |

| Oxidation Catalysis | Design Copper or Manganese complexes. | The ligand can stabilize different oxidation states of the metal, and the steric bulk can prevent the formation of inactive dimeric species. |

This table presents hypothetical applications and strategies based on the known catalytic activity of other substituted benzimidazole ligands.

Advanced Mechanistic Studies in Biological Systems Involving 1,5,6 Trimethylbenzimidazol 2 Amine

Molecular Interactions with Biomolecules: Proteins, Enzymes, and Nucleic Acids

The benzimidazole (B57391) core structure is a well-established pharmacophore known to interact with a range of biological targets. ontosight.ai Generally, these interactions are driven by a combination of hydrogen bonding, hydrophobic interactions, and potential π-π stacking. The amino group at the 2-position and the methyl groups at the 1, 5, and 6 positions of 1,5,6-Trimethylbenzimidazol-2-amine are expected to influence its binding affinity and selectivity for various biomolecules. ontosight.ai

Identification and Characterization of Binding Sites

Elucidation of Enzymatic Inhibition Mechanisms

The general class of benzimidazoles has been shown to exhibit enzyme inhibitory activity through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. libretexts.org However, specific studies detailing the kinetic and mechanistic basis of enzyme inhibition by this compound are not available. Elucidating whether it acts as a reversible or irreversible inhibitor and identifying its target enzymes would require dedicated enzymatic assays and kinetic analysis.

Principles of Structure-Activity Relationship (SAR) and Rational Design of Analogues

The exploration of Structure-Activity Relationships (SAR) is crucial for optimizing the biological activity of lead compounds. For the benzimidazole class, modifications to the core structure are known to significantly impact their therapeutic potential. ontosight.ai

Influence of Substituent Variations on Molecular Recognition

While no specific SAR studies for this compound were found, research on other 2,5,6-trisubstituted benzimidazoles provides some general insights. For instance, in a series of antitubercular benzimidazoles, variations at the 2 and 5 positions, while keeping a dimethylamino group at the 6-position, led to significant differences in inhibitory activities. nih.gov This suggests that the nature and size of substituents on the benzimidazole ring are critical for molecular recognition by the biological target. The methyl groups at the 1, 5, and 6 positions of the title compound are therefore expected to play a key role in defining its interaction profile.

Predictive Modeling for Targeted Molecular Functionality

Quantitative Structure-Activity Relationship (QSAR) and other predictive modeling techniques are powerful tools in rational drug design. These methods use statistical and computational approaches to correlate chemical structure with biological activity. nih.govnih.gov However, no specific QSAR or predictive modeling studies for this compound have been reported. Such studies would require a dataset of structurally related analogues with corresponding biological activity data to derive a predictive model.

Theoretical Exploration of Cellular and Subcellular Distribution Mechanisms

The cellular and subcellular distribution of a compound is a key determinant of its pharmacological effect. Factors such as lipophilicity, molecular size, and charge influence a molecule's ability to cross cell membranes and accumulate in specific organelles. While the physicochemical properties of this compound, such as its predicted LogP and polar surface area, can offer theoretical insights into its likely distribution, no dedicated experimental or computational studies on its cellular uptake, transport, and subcellular localization were identified in the available literature.

Due to a lack of available scientific research on the specific advanced mechanistic studies of this compound, it is not possible to generate a detailed article that adheres to the provided outline and quality standards. Searches for information regarding the compound's interaction with molecular pathways, cellular targets, modulation of receptors or ion channels, interference with signal transduction pathways, and computational modeling have not yielded any specific findings.

Scientific literature on this particular compound appears to be limited, and the advanced biological investigations requested in the outline have not been published or are not readily accessible. Therefore, constructing a thorough, informative, and scientifically accurate article on these specific topics is not feasible at this time.

Q & A

Basic: What are the standard synthetic routes for 1,5,6-Trimethylbenzimidazol-2-amine?

The synthesis of benzimidazole derivatives typically involves cyclocondensation of substituted o-phenylenediamines with carbonyl equivalents. For 1,5,6-trimethyl substitution, a plausible route includes:

- Step 1: Methylation of o-phenylenediamine precursors at positions 1, 5, and 6 using alkylating agents (e.g., methyl iodide) under basic conditions.

- Step 2: Cyclization with a nitrile or carboxylic acid derivative to form the benzimidazole core. For example, reacting 4,5-dimethyl-1,2-diaminobenzene with trimethyl orthoacetate in acidic media .

- Step 3: Purification via recrystallization (ethanol/water) or column chromatography. Yield optimization may require adjusting reaction time, temperature, and stoichiometry .

Key Validation: Confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the purity and structural integrity of this compound validated?

- Chromatography: TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. HPLC with UV detection ensures purity (>95%) .

- Spectroscopy:

- X-ray Diffraction: Single-crystal analysis resolves regiochemistry and confirms methyl substitution patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from variations in assay conditions, impurities, or structural misassignment. Mitigation strategies include:

- Systematic Review: Apply PRISMA guidelines to aggregate data, assess study heterogeneity, and identify confounding variables (e.g., solvent effects, cell lines) .

- Replication Studies: Reproduce assays under standardized conditions (e.g., fixed concentration, pH, and temperature).

- Purity Reassessment: Use DSC (differential scanning calorimetry) to detect polymorphic forms or solvates affecting bioactivity .

Advanced: What computational approaches support structure-activity relationship (SAR) studies for this compound?

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes, receptors). Focus on methyl groups’ steric and electronic effects on binding .

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility .

- QSAR Modeling: Train models with descriptors like logP, polar surface area, and methyl group topology to predict activity trends .

Basic: What are the optimal conditions for recrystallizing this compound?

- Solvent System: Ethanol-water (8:2 v/v) achieves high recovery (>85%) due to moderate polarity.

- Procedure: Dissolve crude product in hot ethanol, add water dropwise until cloudy, then cool to 4°C for 12 h .

- Quality Control: Monitor melting point (mp 210–215°C) and compare to literature. DSC confirms crystallinity .

Advanced: How can researchers design SAR studies for methyl-substituted benzimidazoles?

- Variable Substituents: Synthesize analogs with methyl groups at positions 1, 2, or 4 to compare steric effects.

- Biological Assays: Test against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR for binding affinity .

- Data Analysis: Apply multivariate regression to correlate substitution patterns (e.g., 1,5,6-trimethyl vs. 1,2-dimethyl) with IC values .

Basic: What analytical techniques differentiate this compound from its isomers?

- NMR NOE Experiments: Irradiate methyl protons to detect spatial proximity, confirming substitution pattern.